2-{[4-CYANO-3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Overview
Description
2-{[4-CYANO-3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a cyano group, and multiple sulfanyl and carbamoyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-CYANO-3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the sulfanyl groups. The final steps involve the attachment of the carbamoyl groups and the acetylation of the phenyl rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and high reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[4-CYANO-3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
Scientific Research Applications
2-{[4-CYANO-3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-CYANO-3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl and carbamoyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-CYANO-3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[4-cyano-3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S3/c1-14-5-7-19(16(3)9-14)26-21(29)12-31-23-18(11-25)24(33-28-23)32-13-22(30)27-20-8-6-15(2)10-17(20)4/h5-10H,12-13H2,1-4H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPFXFTOKHSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=C(C=C(C=C3)C)C)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.